Methyl 5-fluoro-2-methyl-3-nitrobenzoate
Overview
Description
“Methyl 5-fluoro-2-methyl-3-nitrobenzoate” is a chemical compound used in organic synthesis . It has a molecular weight of 213.17 and is a pale-yellow to yellow-brown to brown solid . It is used in the synthesis of 6-Fluoro-4-nitroisobenzofuran-1 (3H)-one .
Synthesis Analysis
The synthesis of “this compound” involves the addition of 5-fluoro-2-methylbenzoic acid to a solution of concentrated H2SO4 at -5-0°C . Then, a mixture of concentrated HNO3 in concentrated H2SO4 is added drop-wise at -5-0°C over a period of about 1.5 hours .Molecular Structure Analysis
The IUPAC name of this compound is this compound . Its InChI code is 1S/C9H8FNO4/c1-5-7(9(12)15-2)3-6(10)4-8(5)11(13)14/h3-4H,1-2H3 .Physical and Chemical Properties Analysis
“this compound” is a pale-yellow to yellow-brown to brown solid . It has a molecular weight of 213.17 . It is slightly soluble in water and soluble in dimethyl sulfoxide and acetone .Scientific Research Applications
Chemical Structure and Crystallography
Methyl 5-fluoro-2-methyl-3-nitrobenzoate, along with related compounds, has been studied for its structural properties and crystallography. Li et al. (2005) examined the structures of several trifluoromethyl-substituted compounds, including methyl 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate. They highlighted the dihedral angles and distances between atoms, contributing to a deeper understanding of the molecular structure and its potential applications in various fields, such as material science or drug design (Li et al., 2005).
Synthesis and Green Chemistry
An environmentally friendly process for synthesizing related compounds, such as 5-methyl-2-nitrobenzoic acid, has been developed by Mei et al. (2018). This process showcases the shift towards greener and more sustainable methods in chemical synthesis, which is crucial for reducing environmental impact. This kind of research is vital in improving the efficiency and sustainability of chemical production processes (Mei et al., 2018).
Drug Synthesis and Pharmaceutical Applications
The compound and its derivatives have been used in the synthesis of various pharmaceutical compounds. For instance, Xu et al. (2013) detailed a synthesis method for 4-amino-2-fluoro-N-methyl-benzamide, a compound related to this compound. This research is indicative of the compound's role in the development of new drugs and treatment options (Xu et al., 2013).
Safety and Hazards
“Methyl 5-fluoro-2-methyl-3-nitrobenzoate” is classified with the signal word “Warning” and is associated with hazard statements H302, H315, H319, H335 . Precautionary statements include P261, P305, P338, P351 . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Mechanism of Action
Target of Action
Methyl 5-fluoro-2-methyl-3-nitrobenzoate is a complex organic compound used in various organic syntheses
Mode of Action
It is used in the synthesis of 6-fluoro-4-nitroisobenzofuran-1 (3h)-one , indicating that it may interact with other compounds to form new structures.
Pharmacokinetics
It is slightly soluble in water and soluble in dimethyl sulfoxide and acetone , which may influence its absorption and distribution in the body. More research is needed to fully understand its pharmacokinetic properties.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its solubility in different solvents can affect its availability and reactivity in various environments. Furthermore, storage conditions such as temperature and humidity can impact its stability .
Biochemical Analysis
Biochemical Properties
Methyl 5-fluoro-2-methyl-3-nitrobenzoate plays a significant role in biochemical reactions, particularly in the synthesis of other complex molecules. It interacts with various enzymes and proteins, facilitating reactions that lead to the formation of desired products. For instance, it is involved in the synthesis of 6-fluoro-4-nitroisobenzofuran-1(3H)-one, where it acts as a precursor . The interactions between this compound and these biomolecules are typically characterized by the formation of transient complexes that enable the transfer of functional groups, thereby driving the reaction forward.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. This compound can bind to active sites of enzymes, thereby inhibiting their activity and preventing the catalysis of specific reactions. Additionally, it can interact with transcription factors, influencing the expression of target genes. These molecular interactions are essential for understanding the biochemical pathways regulated by this compound .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biochemical properties . Understanding these temporal effects is crucial for optimizing the use of this compound in various applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Studies have identified threshold effects, where the compound’s efficacy plateaus, and further increases in dosage do not enhance its therapeutic benefits. Additionally, high doses of this compound can cause toxicity, leading to adverse effects on organ function and overall health .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into other metabolites. These interactions can influence metabolic flux and alter the levels of specific metabolites within cells. Understanding the metabolic pathways involving this compound is essential for elucidating its role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments. The efficient transport and distribution of this compound are crucial for its biological activity and therapeutic efficacy .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications direct this compound to particular compartments or organelles within the cell. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its use in therapeutic applications .
Properties
IUPAC Name |
methyl 5-fluoro-2-methyl-3-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO4/c1-5-7(9(12)15-2)3-6(10)4-8(5)11(13)14/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOEAMLSLLJPIRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])F)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20657858 | |
Record name | Methyl 5-fluoro-2-methyl-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20657858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
697739-03-0 | |
Record name | Benzoic acid, 5-fluoro-2-methyl-3-nitro-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=697739-03-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 5-fluoro-2-methyl-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20657858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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